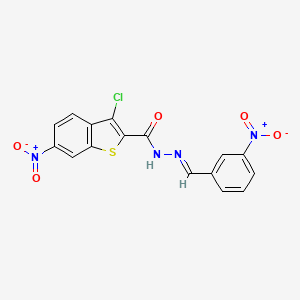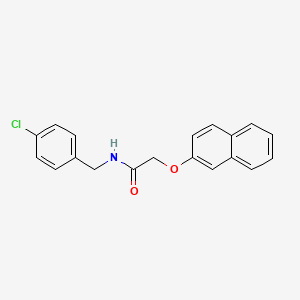
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide, also known as CAY10576, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has been shown to have potential therapeutic benefits in various types of cancer, including breast, prostate, and lung cancer.
作用機序
The mechanism of action of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide involves the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide inhibits the activity of the Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. In addition to these effects, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide in lab experiments is its specificity for the Akt/mTOR pathway. This allows researchers to study the effects of inhibiting this pathway on cancer cell growth and survival. However, one limitation of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the Akt/mTOR pathway. Another area of research is the investigation of the potential of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide in clinical settings.
合成法
The synthesis of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide involves a multistep process that includes the reaction of 4-methoxybenzoyl chloride with 3-hydroxy-3-methyl-1-butyn-1-ol to form the intermediate 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid. This intermediate is then coupled with 4-methoxyaniline using standard peptide coupling reagents to give the final product, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide.
科学的研究の応用
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition to its anticancer properties, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(2,22)13-12-14-4-6-15(7-5-14)18(21)20-16-8-10-17(23-3)11-9-16/h4-11,22H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGMYPWBXAJQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)

![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)


![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)
![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)